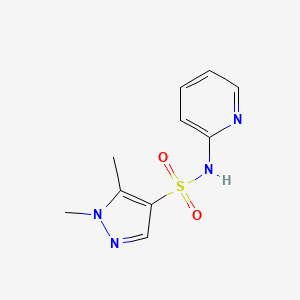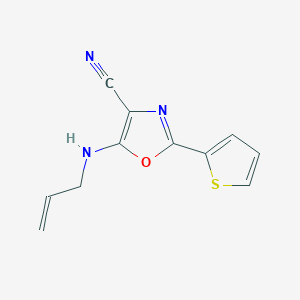![molecular formula C22H15ClO5S B4788577 7-[2-(5-chloro-2-thienyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4788577.png)
7-[2-(5-chloro-2-thienyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
Overview
Description
7-[2-(5-chloro-2-thienyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a methoxyphenyl group, and a thienyl moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(5-chloro-2-thienyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be synthesized from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.
Formation of the Thienyl Moiety: The thienyl group is introduced through a Friedel-Crafts acylation reaction using 5-chlorothiophene-2-carboxylic acid chloride.
Coupling Reaction: The final step involves the coupling of the chromen-2-one core with the thienyl moiety via an ether linkage. This is achieved through a nucleophilic substitution reaction using appropriate reagents and conditions, such as potassium carbonate in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and chromen-2-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 7-[2-(5-chloro-2-thienyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromen-2-one core.
Mechanism of Action
The mechanism of action of 7-[2-(5-chloro-2-thienyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets, such as enzymes and receptors. The chromen-2-one core can interact with enzyme active sites, while the thienyl and methoxyphenyl groups can enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin share the chromen-2-one core but differ in their substituents.
Thienyl Derivatives: Compounds such as thienylacetic acid and thiophene derivatives have similar thienyl groups but lack the chromen-2-one core.
Uniqueness
The uniqueness of 7-[2-(5-chloro-2-thienyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one lies in its combination of the chromen-2-one core with both a methoxyphenyl and a thienyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-[2-(5-chlorothiophen-2-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO5S/c1-26-14-4-2-13(3-5-14)17-11-22(25)28-19-10-15(6-7-16(17)19)27-12-18(24)20-8-9-21(23)29-20/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKWEVUTYVFCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4788498.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(pentanoylamino)benzamide](/img/structure/B4788506.png)
![(4,5-DIMETHYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4788507.png)
![[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE](/img/structure/B4788517.png)
![N-[3-(3,5-DIMETHYLPIPERIDINO)-3-OXOPROPYL]BENZAMIDE](/img/structure/B4788520.png)
![N-(2-bromophenyl)-N'-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4788530.png)
![N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4788536.png)
![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4788544.png)

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4788555.png)
![3-AMINO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-PHENYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4788568.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4788585.png)
![N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]ISONICOTINAMIDE](/img/structure/B4788589.png)
